molecular formula C8H14O2 B14457114 2-Ethyl-2-methyloxolane-3-carbaldehyde CAS No. 75370-68-2

2-Ethyl-2-methyloxolane-3-carbaldehyde

Cat. No.: B14457114
CAS No.: 75370-68-2
M. Wt: 142.20 g/mol
InChI Key: RVZPJOQQCNTIER-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-oxolane with ethylmagnesium bromide, followed by oxidation with an appropriate oxidizing agent such as pyridinium chlorochromate (PCC). The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the reaction, and continuous flow reactors are employed to maintain optimal reaction conditions. This method ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Ethyl-2-methyloxolane-3-carboxylic acid.

    Reduction: 2-Ethyl-2-methyloxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-methyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in multicomponent reactions.

    Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound with one less ethyl group, used as a solvent and in organic synthesis.

    2-Methyltetrahydrofuran: Another related compound, known for its use as a green solvent in chemical reactions.

Uniqueness

2-Ethyl-2-methyloxolane-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an oxolane ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

75370-68-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethyl-2-methyloxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-3-8(2)7(6-9)4-5-10-8/h6-7H,3-5H2,1-2H3

InChI Key

RVZPJOQQCNTIER-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CCO1)C=O)C

Origin of Product

United States

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